3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one
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Overview
Description
Nor-toralactone is a naphtho-gamma-pyrone that is 1H-benzo[g]isochromen-1-one substituted by a methyl group at position 3 and hydroxy groups at positions 7, 9 and 10. It has a role as a fungal metabolite. It is a heptaketide, a member of phenols, a lactone and a naphtho-alpha-pyrone.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound has been synthesized as a pigment derivative from Echinothrix diadema and its analogs through specific chemical processes. The synthesis involves tautomeric mixtures and reactions with various aldehydes and P2S5, highlighting its versatile chemical reactivity (Pokhilo, Glazunov & Anufriev, 2014).
Chemical Reactions and Derivatives : The compound reacts with aldehydes to give styryl derivatives. Reactions with different dicarboxylic acid anhydrides produce phthalide derivatives, demonstrating its potential in creating a variety of chemical derivatives (Sammour, Zimaity & Kamel, 1972).
Structural Analysis : The structure of a derivative from Paepalanthus bromelioides has been determined by X-ray analysis, confirming its complex molecular structure and providing insight into its molecular geometry (Tomita & Vilegas, 1994).
Biological Activity and Applications
Antibiotic Properties : A derivative isolated from Paepalanthus bromelioides exhibited strong antibiotic activity, suggesting potential applications in the development of new antibiotics (Vilegas et al., 1990).
Cytotoxicity and Contraceptive Properties : The cytotoxic activity and contraceptive properties of this compound and its analogs have been investigated, indicating possible uses in medical research and drug development (Pokhilo et al., 2015).
Synthesis for Medical Applications
Synthesis of Pyranonaphthoquinone Antibiotics : The utility of this compound in synthesizing pyranonaphthoquinone antibiotics, such as eleutherin and isoeleutherin, highlights its role in pharmaceutical chemistry (Kobayashi et al., 1998).
Potential in Drug Synthesis : Studies have explored its role in synthesizing various medically relevant compounds, emphasizing its versatility and importance in drug development and medicinal chemistry (Dhokte & Rao, 1991).
properties
Product Name |
3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one |
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Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
7,9,10-trihydroxy-3-methylbenzo[g]isochromen-1-one |
InChI |
InChI=1S/C14H10O5/c1-6-2-7-3-8-4-9(15)5-10(16)11(8)13(17)12(7)14(18)19-6/h2-5,15-17H,1H3 |
InChI Key |
CHFXJVIAQRGNOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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